molecular formula C10H16N2O B2676302 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1343827-67-7

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B2676302
CAS No.: 1343827-67-7
M. Wt: 180.251
InChI Key: TUZCKTQECDPISK-UHFFFAOYSA-N
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Description

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1343827-67-7) is a high-purity chemical intermediate with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. This compound is characterized by a pyrazole ring substituted with a cyclopentyl group and an ethanol functional group. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in numerous bioactive molecules . Research into pyrazole and pyrazoline derivatives indicates that these structures are frequently explored for developing new therapeutic agents due to their wide range of biological activities . Specifically, such compounds are investigated as key scaffolds in the synthesis of molecules with antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The structural motifs present in this compound make it a valuable building block for constructing more complex molecules for drug discovery programs, particularly in the design of potential antifungal agents that may target enzymes like dihydrofolate reductase (DHFR) or N-myristoyltransferase (NMT) in pathogens . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZCKTQECDPISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to alkylation with an appropriate alkyl halide to yield the final product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects. Preliminary studies suggest it may interact with specific molecular targets, such as enzymes and receptors involved in inflammatory responses.

Case Study:
A study explored the compound's ability to inhibit certain enzymes linked to inflammation. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential for further development as an anti-inflammatory agent.

Research indicates that 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol may exhibit enzyme inhibition and receptor binding capabilities. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

Activity TypeMechanism of Action
Enzyme InhibitionBinds to active sites of enzymes, altering their activity
Receptor BindingInteracts with specific receptors, affecting physiological processes

Case Study:
In a pharmacological study, the compound was tested against various cancer cell lines. Results showed dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

Industrial Applications

The compound is also utilized in the synthesis of more complex organic molecules and materials. It serves as an intermediate in developing agrochemicals and pharmaceuticals.

Industrial Synthesis:
The synthesis typically involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final reduction step yields the ethan-1-ol moiety.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pyrazole ring is known to be a bioactive scaffold, which can modulate the activity of enzymes and receptors involved in different biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol R1 = Cyclopentyl, R2 = -OH C₁₀H₁₆N₂O ~180.25 Hydroxymethyl
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one () R1 = Phenyl, R2 = -O(ketone) C₂₀H₁₈N₂O₂ 318.36 Ketone
1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-ol () R1 = Phenyl, R2 = -OH C₁₁H₁₂N₂O 188.23 Hydroxymethyl
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol () R1 = Ethyl + Thiophene, R2 = -OH C₁₁H₁₄N₂OS 222.30 Hydroxymethyl
  • Cyclopentyl vs.
  • Hydroxyl vs. Ketone : The hydroxymethyl group in the target compound improves aqueous solubility relative to the ketone in (logP ~1.5 vs. ~2.8 estimated) and enables hydrogen bonding with biological targets .

Biological Activity

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol, with the molecular formula C10H16N2O, is a derivative of pyrazole that has garnered attention for its potential biological activities. This compound features a cyclopentyl group and a hydroxyl functional group, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the reaction of cyclopentanone with hydrazine, yielding a pyrazole derivative. Subsequent alkylation with an appropriate alkyl halide produces the final product. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are critical for its functionalization in biological applications.

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, possess a wide range of biological activities:

  • Anti-inflammatory : Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .
  • Analgesic Effects : Similar to other pyrazole compounds, this derivative may exhibit analgesic properties through modulation of pain pathways in the body.
  • Antimicrobial Activity : Some studies have reported promising antimicrobial activities of pyrazole derivatives against various bacterial strains, indicating potential applications in treating infections .

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and pain pathways. The bioactive nature of the pyrazole ring contributes to its ability to modulate these targets effectively .

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Studies : A series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial Research : Research on 4-thiazolyl pyrazolyl derivatives demonstrated effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial potency .
  • Cancer Treatment Potential : Some derivatives have been investigated for their potential anti-cancer properties, with modifications leading to enhanced efficacy against specific cancer cell lines.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructureBiological Activity
1-(1-Cyclopentylpyrazol-4-yl)ethanolStructureAnti-inflammatory, analgesic
1-(1-Cyclopentylpyrazol-4-yl)ethanoneStructureSimilar anti-inflammatory activity but lacks hydroxyl group
1-(1-Cyclopentylpyrazol-4-yl)methanolStructurePotentially different pharmacological profile due to methanol group

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies cyclopentyl proton environments (δ 1.5–2.5 ppm) and hydroxyl groups (δ 1.0–5.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms cyclopentyl-pyrazole spatial arrangement .
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and pyrazole ring (1500–1600 cm⁻¹) vibrations .

How can researchers optimize reaction yields when introducing cyclopentyl groups into pyrazole derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysis : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for sterically hindered cyclopentyl groups .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like ring-opening .
    Data-driven optimization : Use DoE (Design of Experiments) to balance reactant ratios and reaction times .

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Standardize assays : Variations in microbial strains (e.g., Gram-negative vs. Gram-positive) or cell lines (e.g., DLA vs. Ehrlich ascites) significantly impact results. Cross-validate using unified protocols .
  • Control degradation : Stabilize samples via continuous cooling to prevent organic compound degradation during prolonged testing .
  • Statistical analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from noisy datasets .

How does the steric hindrance of the cyclopentyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced
The cyclopentyl group’s bulky structure:

  • Reduces reaction rates : Steric shielding at the pyrazole C-4 position slows nucleophilic attack.
  • Enhances regioselectivity : Favors substitutions at less hindered positions (e.g., pyrazole C-3 over C-5) .
    Mitigation : Use bulky bases (e.g., DBU) to deprotonate reactive sites and improve accessibility .

What are the environmental disposal considerations for this compound after experimental use?

Q. Basic

  • Waste segregation : Separate organic solvents (DMF, ethanol) from aqueous layers to simplify treatment .
  • Neutralization : Treat acidic/basic residues before disposal to comply with EPA guidelines .
  • Documentation : Maintain logs for waste volume and composition to streamline third-party processing .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced

  • Lipinski’s Rule of Five : Assess oral bioavailability via molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate absorption and toxicity profiles .

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